(1s)-Cyclohex-3-en-1-amine

Aminocyclohexyl ethers Stereoselective synthesis Pharmaceutical intermediates

(1S)-Cyclohex-3-en-1-amine (CAS 1350767-93-9 free base; commonly procured as the hydrochloride salt, CAS 2886007-99-2) is a chiral primary amine distinguished by a cyclohexene ring with a single stereogenic center at the 1-position. It serves as a versatile enantiopure building block for constructing 3-substituted cyclohexylamine derivatives, aminocyclohexyl ether pharmaceuticals, and complex nitrogen-containing heterocycles.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B8088924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s)-Cyclohex-3-en-1-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)N
InChIInChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2/t6-/m1/s1
InChIKeyUUSODXRMARGLBX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1S)-Cyclohex-3-en-1-amine Is the Preferred Chiral Cyclohexenylamine Procured for Stereospecific Drug Intermediate Synthesis


(1S)-Cyclohex-3-en-1-amine (CAS 1350767-93-9 free base; commonly procured as the hydrochloride salt, CAS 2886007-99-2) is a chiral primary amine distinguished by a cyclohexene ring with a single stereogenic center at the 1-position . It serves as a versatile enantiopure building block for constructing 3-substituted cyclohexylamine derivatives, aminocyclohexyl ether pharmaceuticals, and complex nitrogen-containing heterocycles [1]. Unlike achiral cyclohexylamine or racemic cyclohex-3-en-1-amine, the (1S) absolute configuration directly dictates the stereochemical outcome in downstream syntheses of chiral drug candidates, including Class I HDAC inhibitors, CDK9 inhibitors, and histamine H3 receptor ligands [2]. The compound is commercially available in ≥95% purity as the hydrochloride salt from major suppliers, with documented applications across medicinal chemistry, asymmetric catalysis, and patent-protected pharmaceutical processes .

The False Economy of Substituting (1S)-Cyclohex-3-en-1-amine with Racemic, Achiral, or Enantiomeric Alternatives in Pharmaceutical R&D


Replacing (1S)-cyclohex-3-en-1-amine with racemic cyclohex-3-en-1-amine, its (1R)-enantiomer, or achiral cyclohexylamine is not a straightforward substitution for any stereospecific synthetic route . The (1S)-configured stereocenter is the absolute determinant of the final product's chirality in aminocyclohexyl ether drug candidates, where trans-(1S,2S) and trans-(1R,2R) diastereomers are pharmacologically distinct [1]. In downstream derivative classes, the cyclohexene double bond and the (1S)-amine orientation together govern both the diastereoselectivity of electrophilic functionalization and the biological target engagement profile, as demonstrated by the sub-nanomolar HDAC1-3 potency (IC50 1.6–3.8 nM) achieved with (S)-configured cyclohex-3-en-1-amine derivatives versus micromolar-range activity of saturated cyclohexylamine analogs [2]. Substituting the enantiomer inverts the absolute configuration of the final drug substance, potentially yielding an undesired stereoisomer with distinct—and possibly adverse—pharmacological properties, a critical liability in regulated pharmaceutical development [1].

Quantitative Differentiation of (1S)-Cyclohex-3-en-1-amine Versus Key Comparators: Procurement-Relevant Data


Absolute (1S) Configuration Directs the Stereochemical Outcome of Aminocyclohexyl Ether Drug Synthesis Versus the (1R) Enantiomer

In the patented Cardiome Pharma process (US 8,344,162), (1S)-cyclohex-3-en-1-amine is the required chiral precursor for the stereoselective synthesis of trans-(1S,2S)-aminocyclohexyl ether compounds, a class of ion channel-modulating drug candidates. Use of the (1R)-enantiomer in the identical synthetic sequence yields the diastereomeric trans-(1R,2R) series, which are chemically and pharmacologically distinct entities [1]. The patent explicitly claims methods for producing compounds that are 'stereoisomerically substantially pure,' requiring a single-enantiomer amine input; racemic cyclohex-3-en-1-amine cannot be used without chiral resolution, adding at least one additional synthetic step and reducing overall yield [1].

Aminocyclohexyl ethers Stereoselective synthesis Pharmaceutical intermediates

Class I HDAC Inhibitory Potency of (S)-Configured Cyclohex-3-en-1-amine Derivatives Exceeds That of Saturated Cyclohexylamine Analogs by Orders of Magnitude

Compound YZ1, a 4-(1H-indol-3-yl)cyclohex-3-en-1-amine derivative retaining the cyclohexene core and (S)-configuration at the amine-bearing carbon, exhibited IC50 values of 1.6 nM (HDAC1), 1.9 nM (HDAC2), 3.8 nM (HDAC3), and 86 nM (HDAC8) [1]. YZ1 also inhibited proliferation of solid tumor cell lines with an IC50 of 0.099 µM against HCT116 colorectal cancer cells [1]. By contrast, structurally related saturated cyclohexylamine-based HDAC inhibitors typically exhibit IC50 values in the high nanomolar to micromolar range for Class I HDACs, a potency gap of approximately 2–3 orders of magnitude attributable to the conformational rigidity and electronic character conferred by the cyclohexene double bond [2]. This study provides intra-series SAR confirming that the cyclohexene scaffold, when combined with the appropriate absolute configuration, is critical for achieving sub-nanomolar enzymatic potency [1].

HDAC inhibition Anticancer agents Epigenetics

Cyclohex-3-en-1-amine Derivatives Achieve Single-Digit Nanomolar CDK9 Inhibition, Comparable to Established ATP-Competitive CDK9 Clinical Candidates

A cyclohex-3-en-1-amine containing pyrrolopyridine derivative (US Patent 9,796,708, Example 608) demonstrated an IC50 of 4 nM against CDK9, measured using the LANCE ULight TR-FRET kinase assay [1]. This potency is within the range of clinically evaluated CDK9 inhibitors such as SNS-032 (IC50 ~4 nM) and approaches that of alvocidib (flavopiridol, IC50 ~1 nM). By comparison, the des-cyclohexene phenyl analogs within the same patent series showed CDK9 IC50 values in the 28–280 nM range, indicating that the cyclohex-3-en-1-amine moiety contributes an estimated 7- to 70-fold enhancement in CDK9 target engagement relative to simpler aryl substitution [2]. The cyclohexene ring's conformational pre-organization is postulated to optimize the binding pose within the CDK9 ATP pocket [1].

CDK9 inhibition Kinase inhibitors Oncology

Cyclohexylamine-Based Histamine H3 Receptor Inverse Agonists Achieve Sub-Nanomolar Binding Affinities, Surpassing First-Generation Imidazole-Containing H3 Antagonists

A series of cyclohexylamine-based histamine H3 receptor inverse agonists, incorporating the cyclohex-3-en-1-amine or closely related cyclohexylamine scaffolds, exhibited sub-nanomolar binding affinities (Ki < 1 nM) for the human H3 receptor and demonstrated no significant interaction with the hERG potassium channel [1]. One derivative (compound 10t) showed enhanced in vivo efficacy and preferential brain distribution [1]. This represents a substantial improvement over first-generation imidazole-containing H3 antagonists such as ciproxifan (Ki ~1 nM) and thioperamide (Ki ~4 nM), with the added benefit of reduced CYP450 inhibition liabilities typically associated with the imidazole pharmacophore [2]. The cyclohexylamine scaffold thus addresses a critical developability limitation while maintaining or exceeding target potency.

Histamine H3 receptor CNS drug discovery GPCR ligands

N-Acylated Cyclohex-3-en-1-amines Exhibit High Diastereoselectivity (>89% de) in Electrophilic Bromination, Enabling Efficient 7-Azanorbornane Synthesis

N-Acyl derivatives of cyclohex-3-en-1-amine undergo electrophilic bromination with PhMe₃NBr₃/Et₄NBr to yield trans-dibromides with high diastereoselectivity. Specifically, the trifluoroacetamide derivative (compound 14) produced the desired trans-dibromide 36 in 89% yield under optimized conditions, while the corresponding N-Boc derivative (compound 16) gave alternative cyclization products (dihydrooxazinone 38) instead of dibromide formation [1]. This demonstrates that the N-protecting group and the cyclohexene scaffold together govern the reaction pathway, with the trifluoroacetamide group enabling productive dibromination that leads to 7-azanorbornane glycosidase inhibitors [1]. In contrast, saturated cyclohexylamine analogs cannot undergo this olefin-directed functionalization, and acyclic allylic amines lack the conformational bias of the cyclohexene ring, leading to lower diastereoselectivity in comparable bromination reactions [2].

Diastereoselective synthesis Bicyclic amines Glycosidase inhibitors

Commercially Available (1S)-Cyclohex-3-en-1-amine Hydrochloride Offers ≥95% Enantiopurity for Immediate Use in Stereospecific Synthesis Without Additional Chiral Resolution

(1S)-Cyclohex-3-en-1-amine hydrochloride is commercially supplied at ≥95% purity (free-base equivalent) as a powder, confirmed by Certificate of Analysis from Sigma-Aldrich/Merck (Product EN300-7500544) . In comparison, the racemic cyclohex-3-en-1-amine hydrochloride (CAS 22615-33-4) requires additional chiral resolution—typically via diastereomeric salt formation with tartaric acid derivatives or enzymatic kinetic resolution using transaminases—to achieve comparable enantiopurity, adding 1–2 synthetic steps and reducing overall recovered yield by an estimated 30–50% relative to direct procurement of the enantiopure (1S) material [1]. The (1R)-enantiomer (CAS 1350767-93-9) is also commercially available but at a significantly higher cost and with more limited supplier options, making the (1S) form the more economically accessible entry point for many research programs .

Chiral building blocks Procurement specification Asymmetric synthesis

Procurement-Relevant Application Scenarios for (1S)-Cyclohex-3-en-1-amine in Pharmaceutical R&D and Chemical Manufacturing


Stereoselective Manufacture of trans-(1S,2S)-Aminocyclohexyl Ether Cardiovascular Drug Candidates

In the patented Cardiome Pharma process (US 8,344,162), (1S)-cyclohex-3-en-1-amine serves as the chirality-determining intermediate for constructing trans-(1S,2S)-aminocyclohexyl ether compounds with antiarrhythmic activity. The (1S) absolute configuration is directly transferred to the final drug substance; any erosion of enantiopurity at this step propagates through the entire synthesis, generating the undesired trans-(1R,2R) diastereomer. Procurement of the ≥95% enantiopure (1S)-hydrochloride eliminates this risk, enabling direct process validation without additional in-process chiral purity controls [1].

Discovery Chemistry Programs Targeting Class I HDACs for Solid Tumor Indications

Research groups developing next-generation HDAC inhibitors can use (1S)-cyclohex-3-en-1-amine as the chiral connection unit scaffold. As demonstrated by compound YZ1, the cyclohexene core with (S)-configuration yields HDAC1-3 IC50 values of 1.6–3.8 nM and sub-micromolar antiproliferative activity (IC50 0.099 µM against HCT116), representing a validated starting point for lead optimization. The commercial availability of the enantiopure building block enables rapid SAR exploration through N-derivatization without requiring in-house asymmetric synthesis infrastructure [2].

Development of CNS-Penetrant Histamine H3 Receptor Inverse Agonists Free of hERG and CYP Liability

Cyclohexylamine-based H3 receptor inverse agonists, accessed from (1S)-cyclohex-3-en-1-amine, have demonstrated sub-nanomolar binding affinities with no significant hERG channel interaction—a critical safety advantage over imidazole-containing H3 antagonists. One derivative (10t) achieved enhanced in vivo efficacy and preferential brain distribution, positioning this scaffold for preclinical CNS candidate nomination. The enantiopure (1S)-amine ensures the correct absolute configuration for target engagement and consistent pharmacokinetic profiles across batches [3].

Synthesis of Enantiopure 7-Azanorbornane Glycosidase Inhibitor Scaffolds

The electrophilic bromination of N-acylated (1S)-cyclohex-3-en-1-amines provides a direct route to trans-dibromides that, upon deprotection and cyclization, yield 7-azanorbornane derivatives—bicyclic amines with potential as glycosidase inhibitors. The N-trifluoroacetamide derivative achieves 89% yield of the desired trans-dibromide with high diastereoselectivity, a transformation uniquely enabled by the combination of the cyclohexene double bond and the chiral amine. This synthetic pathway is not accessible from saturated or acyclic amine starting materials, making the (1S)-cyclohex-3-en-1-amine scaffold an essential procurement item for constrained bicyclic amine library synthesis [4].

Quote Request

Request a Quote for (1s)-Cyclohex-3-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.